Roluperidone, also known as MIN-101, is a compound classified as a 5-HT2A, sigma2, and α1A-adrenergic receptor antagonist. [, , , , ] It is currently under investigation for its potential therapeutic benefits in treating negative symptoms in individuals diagnosed with schizophrenia. [, , , , , , , , , , ]
Roluperidone is classified as an antipsychotic agent. It is synthesized from various chemical precursors and has been developed by Minerva Neurosciences. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in treating schizophrenia, with particular focus on its impact on negative symptoms such as avolition and social withdrawal .
The synthesis of Roluperidone involves multiple steps:
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the need for precise control over reaction conditions and purification processes.
The molecular formula of Roluperidone is , with a molar mass of approximately . Its structure features a piperidine ring, which is crucial for its receptor binding properties. The presence of fluorine in the aromatic ring contributes to its lipophilicity, enhancing its ability to cross the blood-brain barrier .
Roluperidone participates in various chemical reactions primarily involving receptor binding interactions rather than traditional organic reactions. Its mechanism of action involves binding to specific neurotransmitter receptors:
These interactions are critical for its therapeutic effects but also complicate the understanding of its full pharmacological profile.
Roluperidone's mechanism of action is multifaceted:
Roluperidone exhibits several notable physical and chemical properties:
These properties are essential when considering drug formulation and delivery methods.
Roluperidone's primary application lies in the treatment of schizophrenia, particularly addressing negative symptoms that are often resistant to conventional therapies. Its unique receptor profile positions it as a potential candidate for:
Roluperidone (developmental codes MIN-101, CYR-101, MT-210) is a novel small molecule (C~22~H~23~FN~2~O~2~) characterized by its high-affinity multireceptor antagonism. Unlike typical antipsychotics, it exhibits negligible activity at dopaminergic receptors, instead targeting serotonergic, sigma, and adrenergic systems with high specificity. Its pharmacological profile is defined by three primary actions:
Roluperidone acts as a potent antagonist at serotonin 5-HT~2A~ receptors (Ki = 8.19 nM) [6] [7]. This antagonism normalizes glutamate neurotransmission disrupted in schizophrenia by reducing 5-HT~2A~-mediated inhibition of cortical pyramidal neurons. Preclinical studies demonstrate that roluperidone reverses phencyclidine (PCP)-induced social withdrawal in rodents – a model of negative symptoms – by restoring excitatory/inhibitory balance in corticolimbic circuits [1] [7]. Functionally, 5-HT~2A~ blockade attenuates serotonin-induced suppression of NMDA receptor signaling, thereby addressing glutamate hypofunction implicated in negative and cognitive symptoms [2] [5].
Table 1: Receptor Binding Profile of Roluperidone
Receptor | Affinity (Ki, nM) | Functional Activity | Biological Consequence |
---|---|---|---|
5-HT~2A~ | 8.19 | Antagonist | Glutamate modulation, reduced psychosis |
Sigma-2 (σ~2~) | 7.53 | Antagonist | Enhanced neuroplasticity |
α~1A~-Adrenergic | 4.17 | Antagonist | Improved synaptic efficacy |
Dopamine D~2~ | >1000 | None | Avoids motor side effects |
Roluperidone demonstrates high-affinity σ~2~ receptor antagonism (Ki = 7.53 nM) [6]. σ~2~ receptors regulate cellular processes critical for neuroplasticity, including cholesterol trafficking, calcium homeostasis, and BDNF release. In vitro, roluperidone increases BDNF secretion from astrocytes and hippocampal neurons – a mechanism linked to synaptic remodeling [7]. In vivo, it prevents dystonia induced by the σ~2~ agonist DTG in rodents, confirming functional antagonism [7]. By modulating σ~2~ receptors, roluperidone may enhance neuroadaptive responses in prefrontal and hippocampal regions, structures frequently impaired in schizophrenia [1] [6].
Antagonism at α~1A~-adrenergic receptors (Ki = 4.17 nM) contributes to roluperidone’s pro-cognitive effects [6] [7]. α~1A~ receptors modulate noradrenaline-induced excitatory postsynaptic potentials. Their blockade enhances synaptic efficacy in cortical networks by reducing excessive noradrenergic signaling linked to attentional deficits. Preclinical evidence indicates this mechanism improves memory consolidation and executive function, independent of dopaminergic pathways [7]. Roluperidone’s α~1A~ antagonism likely complements its serotonergic and sigma activity by optimizing synaptic signal-to-noise ratios during cognitive processing.
Table 2: Functional Effects of Roluperidone in Preclinical Models
Target Receptor | Experimental Model | Functional Outcome |
---|---|---|
5-HT~2A~ | 5-HTP-induced head twitch (rat) | ↓ Head twitch response (p<0.01) |
Sigma-2 (σ~2~) | DTG-induced dystonia (rat) | ↓ Neck dystonia at 1–3 mg/kg (p<0.05) |
Combined Targets | PCP-induced social withdrawal (rat) | ↑ Social interaction time after 10-day dosing |
Source: [7]
A defining feature of roluperidone is its lack of appreciable binding to dopamine D~1~–D~5~ receptors (IC~50~ >1000 nM) [6] [7]. This distinguishes it from both typical (e.g., haloperidol) and atypical (e.g., risperidone) antipsychotics, which rely on D~2~ antagonism. Dopamine blockade exacerbates secondary negative symptoms (e.g., anhedonia, avolition) by disrupting mesocortical reward pathways and frequently induces extrapyramidal symptoms mimicking blunted affect [1] [2]. By avoiding D~2~ binding, roluperidone prevents:
This dopaminergic "silence" enables roluperidone to target primary negative symptoms (e.g., intrinsic avolition) without confounding iatrogenic effects. Clinical trials confirm minimal motor side effects, supporting its mechanistic selectivity [3] [4].
Table 3: Roluperidone Compound Synonyms and Identifiers
Identifier Type | Name/Code |
---|---|
Systematic IUPAC | 2-({1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-isoindol-1-one |
INN | Roluperidone |
CAS Registry | 359625-79-9 (base); 1937215-88-7 (HCl) |
Development Codes | MIN-101, CYR-101, MT-210 |
Molecular Formula | C~22~H~23~FN~2~O~2~ |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7